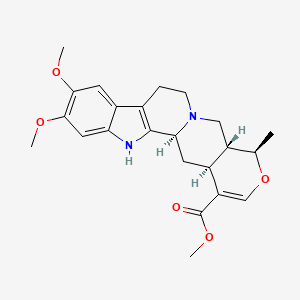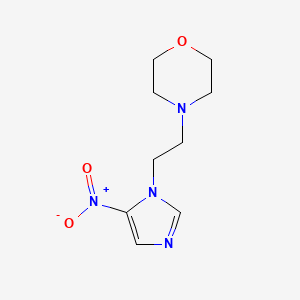
Nimorazole
Overview
Description
Nimorazole is a nitroimidazole derivative with the chemical formula C₉H₁₄N₄O₃ . It is primarily known for its anti-infective properties and is used as a radiosensitizer in the treatment of head and neck cancer . This compound works by enhancing the effects of radiotherapy in hypoxic tumor cells, making them more susceptible to radiation .
Mechanism of Action
Target of Action
Nimorazole is an antimicrobial agent with activity against anaerobic bacteria and protozoa . Its actions and properties are similar to metronidazole . It has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma, among others .
Mode of Action
The mechanism of action of this compound involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause the DNA strand to break . This explains their antimicrobial as well as mutagenic effect .
Biochemical Pathways
This compound is metabolized by a nitroreductase from a human pathogen Haemophilus influenzae (HiNfsB) . HiNfsB effectively metabolizes ten clinically used nitroimidazoles .
Pharmacokinetics
The pharmacokinetics of this compound were studied in 19 individuals after single oral doses of between 0.5-3.5 g . HPLC measurements showed, after a rapid absorption, a linear relationship between peak plasma concentration and given dose . Mean elimination half-life was 3.1 h . A tendency to a dose-dependent variation in the apparent volume of distribution, total body clearance, and elimination half-life suggest non-linear pharmacokinetics of this compound .
Result of Action
This compound is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell . In contrast, dissociative electron attachment, commonly believed to be the source of chemical activity of LEEs, represents only a minor reaction channel which is further suppressed upon hydration .
Action Environment
The action of this compound is influenced by the presence of low-energy electrons (LEEs) formed as secondary particles in the interaction of high-energy quanta (particles or photons in the MeV range) with cellular components . These LEEs effectively cause the reduction of this compound via associative electron attachment . This supports the hypothesis that this compound is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell .
Biochemical Analysis
Biochemical Properties
Nimorazole, like other nitroimidazoles, has both antiprotozoal and antibacterial activity . It interacts with various enzymes and proteins within these organisms, disrupting their biochemical reactions.
Cellular Effects
This compound has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma . It influences cell function by disrupting the normal biochemical processes within the cell, leading to cell death .
Molecular Mechanism
It is known that this compound, like other nitroimidazoles, undergoes reduction in bacteria where it is metabolized to cytotoxic derivatives that bind to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant effects over time. For instance, it has been observed that this compound combined with Radiotherapy significantly improved permanent local control in two tumor models .
Metabolic Pathways
It is known that this compound, like other nitroimidazoles, undergoes reduction in bacteria where it is metabolized to cytotoxic derivatives .
Preparation Methods
Nimorazole can be synthesized through a multi-step process. The synthesis begins with the reaction of morpholine with 2-chloroethanol, followed by chlorination. The resulting product is then condensed with 4(5)-nitroimidazole in the presence of a phase-transfer catalyst . This method is efficient and suitable for industrial production due to its simplicity and the availability of raw materials .
Chemical Reactions Analysis
Nimorazole undergoes various chemical reactions, including:
Reduction: This compound can be reduced to its corresponding amine derivative under specific conditions.
Oxidation: It can also undergo oxidation reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the nitro group.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nimorazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Nimorazole is part of the nitroimidazole family of compounds, which includes other radiosensitizers like metronidazole, misonidazole, and etanidazole . Compared to these compounds, this compound has a unique structure that allows it to be more effective in targeting hypoxic tumor cells . Additionally, this compound has a lower toxicity profile, making it a safer option for use in radiotherapy .
Similar compounds include:
Metronidazole: Another nitroimidazole derivative used as an anti-infective agent.
Misonidazole: A radiosensitizer with a similar mechanism of action but higher toxicity.
Etanidazole: Another radiosensitizer with a different chemical structure but similar effects.
This compound’s unique structure and lower toxicity make it a valuable compound in the treatment of hypoxic tumors .
Properties
IUPAC Name |
4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFHRLTPRPZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057795 | |
| Record name | Nimorazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-37-2 | |
| Record name | Nimorazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimorazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimorazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nimorazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimorazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimorazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMORAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


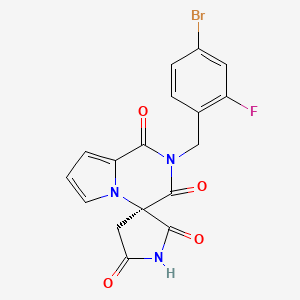
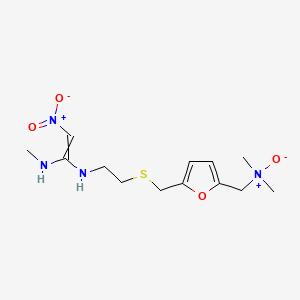
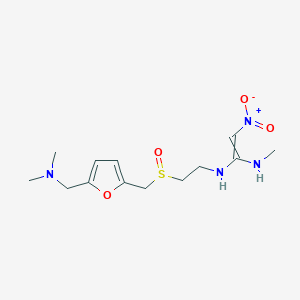

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1678813.png)
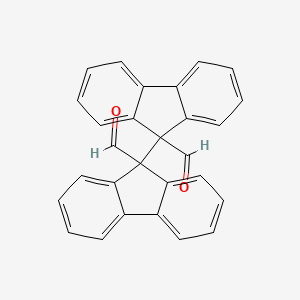



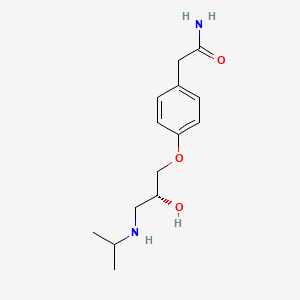
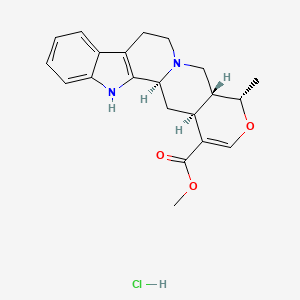
![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)

